molecular formula C7H7BrClN B1524717 3-Bromo-5-chloro-2-methylaniline CAS No. 1166756-72-4

3-Bromo-5-chloro-2-methylaniline

Cat. No.: B1524717
CAS No.: 1166756-72-4
M. Wt: 220.49 g/mol
InChI Key: BGECTFQDFFAMKV-UHFFFAOYSA-N
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Description

Chemical Name: 3-Bromo-5-chloro-2-methylaniline
CAS Number: 1166756-72-4
Molecular Formula: C₇H₇BrClN
Molecular Weight: 220.49 g/mol
Purity: ≥97% (HPLC)
Structural Features: This compound is a halogenated aniline derivative with bromo (Br), chloro (Cl), and methyl (CH₃) substituents at the 3-, 5-, and 2-positions of the benzene ring, respectively. Its structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-bromo-5-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECTFQDFFAMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700191
Record name 3-Bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-72-4
Record name 3-Bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

3-Bromo-5-chloro-2-methylaniline is primarily utilized in the following areas:

Chemistry

  • Building Block for Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The presence of bromine and chlorine allows for various substitution reactions, enhancing its utility in organic synthesis.
  • Reactivity Studies: The compound participates in electrophilic aromatic substitution reactions, with the reaction pathway significantly influenced by temperature and solvent choice.

Biology

  • Biological Activity Investigation: Research has focused on its potential interactions with biomolecules, including enzymes and receptors. It has been studied for its role in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Medicine

  • Pharmaceutical Development: this compound is explored for its therapeutic potential against various diseases. Its derivatives have shown promise in anticancer studies, indicating cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.

Industry

  • Material Development: The compound is employed in the development of new materials and chemical processes, particularly in the manufacture of dyes and agrochemicals.

Summary of Biological Activities

Activity TypeTested CompoundsTarget Organisms/CellsIC50/MIC Values
AntimicrobialDerivativesVarious bacteria/fungi10 - 50 µg/mL
AnticancerDerivativesMCF7 cells15 - 30 µM

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated significant antimicrobial activity against a panel of bacterial species, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The results demonstrated moderate cytotoxicity with IC50 values between 15 to 30 µM. Molecular docking studies suggested effective binding to target proteins involved in cancer progression.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-2-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 3-bromo-5-chloro-2-methylaniline with structurally related halogenated anilines, focusing on substituent positions, physical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Purity Applications/Notes References
This compound 1166756-72-4 C₇H₇BrClN Br (3), Cl (5), CH₃ (2) ≥97% Intermediate in drug synthesis
5-Bromo-2-chloro-3-methylaniline 611235-28-0 C₇H₇BrClN Br (5), Cl (2), CH₃ (3) 97% Positional isomer; similar reactivity
4-Bromo-5-chloro-2-methylaniline 30273-47-3 C₇H₇BrClN Br (4), Cl (5), CH₃ (2) 98% Alternative halogenation pattern
3-Bromo-2-methylaniline 55289-36-6 C₇H₈BrN Br (3), CH₃ (2) >97% Simpler analogue; lower halogenation
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN Br (4), F (5), CH₃ (2) N/A Fluorine substitution alters polarity

Key Differences

Substituent Positions :

  • This compound exhibits a bromo group at position 3 and chloro at position 3. This arrangement enhances steric hindrance compared to isomers like 5-bromo-2-chloro-3-methylaniline , where halogens occupy adjacent positions (2 and 3) .
  • 4-Bromo-5-chloro-2-methylaniline swaps bromine and chlorine positions (Br at 4, Cl at 5), altering electronic effects on the aromatic ring .

Physical Properties: Molecular Weight: The addition of chlorine in this compound increases its molecular weight (220.49 g/mol) compared to non-chlorinated analogues like 3-bromo-2-methylaniline (186.04 g/mol) . Boiling/Melting Points: Data gaps exist for the target compound, but halogenated analogues generally exhibit higher melting points due to increased polarity (e.g., 4-bromo-5-fluoro-2-methylaniline has a molecular weight of 204.04 g/mol and likely higher mp than non-fluorinated variants) .

Synthetic Utility :

  • This compound is prioritized in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates due to its balanced halogen reactivity .
  • 3-Bromo-2-methylaniline , lacking chlorine, is less reactive in such applications but serves as a precursor for simpler derivatives .

Safety and Handling: Halogenated anilines require stringent safety protocols. For example, this compound necessitates glovebox handling to prevent exposure to moisture and air, as noted in commercial catalogs .

Research Findings

  • Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF) is lower than that of 3-bromo-2-methylaniline , likely due to increased molecular mass and halogen density .

Biological Activity

3-Bromo-5-chloro-2-methylaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₇H₈BrClN
  • CAS Number : 1166756-72-4
  • Molecular Weight : 219.50 g/mol
  • Boiling Point : Approximately 237 °C
  • Melting Point : 22 °C
  • Density : 1.18 g/cm³

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Compounds similar to this compound often exhibit antibacterial and antifungal activities due to their ability to interact with microbial cell membranes and inhibit essential cellular functions.
  • Anticancer Potential : Research indicates that halogenated anilines can have anticancer properties, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .

The biological effects of this compound are attributed to its interactions with specific molecular targets. These interactions can influence various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular activities.
  • Receptor Modulation : It can bind to receptors, affecting their signaling pathways and ultimately influencing cellular responses.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated anilines, including this compound, against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Viability (%)
0100
1085
5060
10030

Toxicological Profile

While investigating the biological activity, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : The LD50 for oral administration in rats is reported at approximately 464 mg/kg, indicating moderate toxicity .
  • Safety Hazards : The compound is classified as harmful if swallowed or inhaled and can cause skin irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-methylaniline

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